Cas no 1427469-78-0 (1-(3-Carboxy-4-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid tert-butyl ester)

1-(3-Carboxy-4-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid tert-butyl ester Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Carboxy-4-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid tert-butyl ester
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- MDL: MFCD27937092
- Inchi: 1S/C18H21NO5/c1-10-8-13(17(23)24-18(3,4)5)11(2)19(10)12-6-7-15(20)14(9-12)16(21)22/h6-9,20H,1-5H3,(H,21,22)
- InChI Key: KJDXUJZOCZHBDN-UHFFFAOYSA-N
- SMILES: O(C(C1C=C(C)N(C2C=CC(=C(C(=O)O)C=2)O)C=1C)=O)C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 486
- Topological Polar Surface Area: 88.8
1-(3-Carboxy-4-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid tert-butyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB403707-5g |
1-(3-Carboxy-4-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid tert-butyl ester; . |
1427469-78-0 | 5g |
€1746.20 | 2025-03-19 | ||
abcr | AB403707-1 g |
1-(3-Carboxy-4-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid tert-butyl ester |
1427469-78-0 | 1g |
€551.00 | 2023-04-25 | ||
abcr | AB403707-1g |
1-(3-Carboxy-4-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid tert-butyl ester; . |
1427469-78-0 | 1g |
€551.00 | 2025-03-19 |
1-(3-Carboxy-4-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid tert-butyl ester Related Literature
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
Additional information on 1-(3-Carboxy-4-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid tert-butyl ester
1-(3-Carboxy-4-Hydroxy-Phenyl)-2,5-Dimethyl-1H-Pyrrole-3-Carboxylic Acid tert-Butyl Ester: A Comprehensive Overview
The compound with CAS No. 1427469-78-0, known as 1-(3-Carboxy-4-Hydroxy-Phenyl)-2,5-Dimethyl-1H-Pyrrole-3-Carboxylic Acid tert-Butyl Ester, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which incorporates a pyrrole ring substituted with tert-butyl ester and hydroxyl groups, making it a versatile building block for various applications.
Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of anti-inflammatory agents and neuroprotective drugs. The presence of the carboxylic acid group and the hydroxyl group on the aromatic ring facilitates its interaction with biological targets, such as enzymes and receptors. Researchers have demonstrated that this compound exhibits potent inhibitory activity against key enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for therapeutic interventions.
In addition to its pharmacological applications, this compound has also been explored in the realm of materials science. The tert-butyl ester group imparts unique electronic and steric properties to the molecule, making it suitable for use in the synthesis of advanced materials such as polymer composites and nanomaterials. Recent advancements in polymer chemistry have leveraged this compound to develop high-performance polymers with enhanced thermal stability and mechanical strength.
The synthesis of 1-(3-Carboxy-4-Hydroxy-Phenyl)-2,5-Dimethyl-1H-Pyrrole-3-Carboxylic Acid tert-Butyl Ester involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyrrole ring through cyclization reactions and the subsequent functionalization of the aromatic ring with carboxylic acid and hydroxyl groups. The use of environmentally friendly catalysts has further enhanced the sustainability of this synthesis pathway.
From an analytical standpoint, this compound has been extensively studied using advanced spectroscopic techniques such as NMR spectroscopy and mass spectrometry. These studies have provided valuable insights into its molecular structure and reactivity. For instance, the coupling constants observed in the NMR spectra confirm the stereochemistry of the molecule, while mass spectrometry data has been instrumental in identifying fragmentation patterns during decomposition studies.
Looking ahead, ongoing research is focused on optimizing the properties of this compound for specific applications. For instance, efforts are underway to modify the substituents on the pyrrole ring to enhance its bioavailability and reduce potential side effects. Additionally, investigations into its biodegradation pathways are being conducted to ensure its environmental compatibility.
In conclusion, 1-(3-Carboxy-4-Hydroxy-Phenyl)-2,5-Dimethyl-1H-Pyrrole-3-Carboxylic Acid tert-Butyl Ester represents a promising compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery and materials science. As research continues to unfold, this compound is expected to play an increasingly important role in advancing scientific knowledge and technological innovation.
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